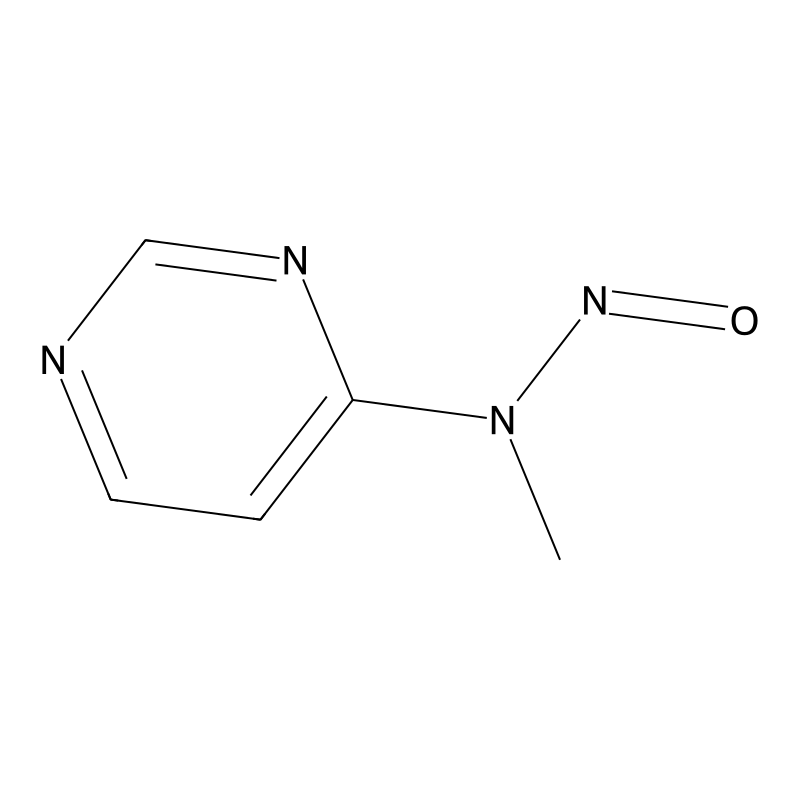

N-methyl-N-pyrimidin-4-ylnitrous amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

N-methyl-N-pyrimidin-4-ylnitrous amide, also known as N-methyl-N-(pyridin-4-yl)methyl nitrous amide, is a chemical compound with the molecular formula and a molecular weight of approximately 151.166 g/mol. This compound features a nitrous amide functional group attached to a pyridine ring, which contributes to its unique chemical properties. The compound is recognized for its potential applications in various fields, including medicinal chemistry and material science.

The structure of N-methyl-N-pyrimidin-4-ylnitrous amide includes a methyl group and a pyridine ring, which are integral to its reactivity and interaction with biological systems. It has a density of 1.13 g/cm³ and a boiling point of 340.6 °C at 760 mmHg, indicating its stability under standard laboratory conditions .

Additionally, the compound may undergo hydrolysis, leading to the release of nitrogen oxides and other products depending on the reaction conditions. Its reactivity can be influenced by substituents on the pyridine ring, which may alter its electrophilic and nucleophilic properties.

Research indicates that compounds similar to N-methyl-N-pyrimidin-4-ylnitrous amide exhibit various biological activities, including potential carcinogenic effects due to their nitrosamine structure. Nitrosamines are known to form DNA adducts, which can lead to mutations and cancer development in biological systems. The specific biological activity of N-methyl-N-pyrimidin-4-ylnitrous amide has not been extensively studied, but it is prudent to consider its potential risks associated with nitrosamine exposure .

The synthesis of N-methyl-N-pyrimidin-4-ylnitrous amide typically involves the reaction of pyridine derivatives with nitrosating agents such as sodium nitrite in the presence of an acid. A common method includes:

- Preparation of Nitrous Acid: Dissolve sodium nitrite in water and acidify with hydrochloric acid.

- Reaction with Amines: Add the pyridine derivative (e.g., N-methylpyridin-4-amine) to the nitrous acid solution under controlled temperatures (usually below 5 °C) to minimize side reactions.

- Isolation: The product can be isolated through extraction and purification techniques such as recrystallization or chromatography.

This method allows for the selective formation of the desired nitrosamine while minimizing by-products.

N-methyl-N-pyrimidin-4-ylnitrous amide has potential applications in several areas:

- Medicinal Chemistry: Due to its structural characteristics, it may serve as a precursor for developing pharmaceuticals or studying drug interactions.

- Material Science: The compound could be explored for use in creating novel materials with specific properties due to its unique chemical structure.

- Research: It can be utilized in studies investigating the mechanisms of nitrosamine formation and their biological implications.

Interaction studies involving N-methyl-N-pyrimidin-4-ylnitrous amide primarily focus on its reactivity with biological macromolecules such as DNA and proteins. Research into similar compounds has shown that nitrosamines can form adducts with DNA, leading to mutagenic effects. Understanding these interactions is crucial for assessing the safety and potential health impacts associated with exposure to this compound.

Similar Compounds: Comparison

Several compounds share structural similarities with N-methyl-N-pyrimidin-4-ylnitrous amide, each exhibiting distinct properties:

Uniqueness: N-methyl-N-pyrimidin-4-ylnitrous amide is distinguished by its specific substitution pattern on the pyridine ring and its unique reactivity profile compared to other nitrosamines. Its potential applications in medicinal chemistry further highlight its significance among similar compounds.

Historical Synthetic Approaches

The earliest synthetic approaches to N-methyl-N-pyrimidin-4-ylnitrous amide can be traced back to classical nitrosation methodologies developed in the early twentieth century. The pioneering work of Hartman and colleagues in 1933 established the foundational principles for nitrosamine synthesis using sodium nitrite in acidic aqueous media [9]. This classical approach involved the treatment of methylaniline derivatives with sodium nitrite in the presence of hydrochloric acid, achieving yields in the range of 87-93% [9].

The historical development of pyrimidine nitrosation reactions closely paralleled advances in general nitrosation chemistry. Early researchers recognized that the electron-deficient nature of the pyrimidine ring required specific modifications to traditional nitrosation protocols [10]. The conversion of aspartic acid into malic acid in 1846 by Piria represents one of the earliest documented examples of nitrosation reactions, establishing precedent for the systematic study of nitrogen-containing heterocycles [10].

During the mid-twentieth century, significant advances were made in understanding the mechanistic aspects of nitrosation reactions. The identification of the nitrosonium cation (NO+) as the active electrophilic species provided crucial insights into reaction design and optimization [11]. These mechanistic studies revealed that nitrosation of secondary amines proceeded through a fundamentally different pathway compared to primary amines, with secondary amines forming stable N-nitrosamines rather than undergoing deamination [11].

The application of these principles to pyrimidine-containing substrates required careful consideration of the heterocyclic ring's electronic properties. Early studies demonstrated that the presence of the pyrimidine ring significantly influenced the reactivity of attached amino groups toward nitrosating agents [12]. The electron-withdrawing nature of the pyrimidine nitrogen atoms was found to reduce the nucleophilicity of attached amino groups, necessitating the use of more powerful nitrosating agents or modified reaction conditions [12].

Contemporary Synthetic Routes

Modern synthetic approaches to N-methyl-N-pyrimidin-4-ylnitrous amide have evolved significantly from classical methodologies, incorporating advances in reagent design, reaction conditions, and mechanistic understanding. Contemporary routes can be broadly categorized into three main approaches: nitrosation of pyrimidine precursors, methylation reactions, and direct synthesis from pyrimidine derivatives.

Nitrosation of Pyrimidine Precursors

The most widely employed contemporary approach involves the nitrosation of pre-formed N-methyl-pyrimidin-4-ylamine precursors. This strategy takes advantage of the well-established reactivity patterns of secondary amines toward nitrosating agents while allowing for precise control over the substitution pattern on the pyrimidine ring [13] [14].

Sodium nitrite remains the most commonly used nitrosating agent, typically employed in combination with various acid systems. The classical sodium nitrite/hydrochloric acid system continues to find application, particularly for large-scale preparations where cost considerations are paramount [15]. However, this approach requires careful temperature control, typically maintaining reaction temperatures between 0-5°C to prevent decomposition of the nitrous acid and minimize side reactions [15].

An improved variant involves the use of sodium nitrite in acetic acid medium, which provides several advantages over the traditional hydrochloric acid system [16]. The acetic acid system operates effectively at room temperature, reducing the need for external cooling and improving operational convenience [16]. The reaction typically proceeds within 10-30 minutes, yielding the desired nitrosamide in 75-95% yield. The acetic acid medium also provides better solubility for organic substrates while maintaining sufficient acidity for efficient nitrous acid generation [16].

Nitrosonium tetrafluoroborate (NOBF4) represents a more powerful and selective nitrosating agent that has found increasing application in contemporary synthesis [17] [18]. This reagent generates the nitrosonium cation directly without the need for in situ acid activation, allowing for more precise control over reaction conditions [17]. The use of NOBF4 typically requires anhydrous conditions and the presence of a base such as triethylamine to neutralize the generated acid [19]. Reactions are conducted in dichloromethane at 0°C, proceeding within 2-4 hours to yield the desired product in 60-80% yield [19].

Isoamyl nitrite has emerged as a particularly valuable nitrosating agent for pyrimidine substrates, offering several advantages over traditional reagents [20]. This reagent can be employed under neutral conditions in DMSO solvent without the addition of external acid [21]. The neutral conditions are particularly beneficial for acid-sensitive substrates and prevent acid-catalyzed side reactions that can occur with traditional nitrosating systems [21]. Reactions with isoamyl nitrite typically proceed within 30-60 minutes at room temperature, achieving yields of 80-95% [20].

Methylation Reactions

The methylation approach to N-methyl-N-pyrimidin-4-ylnitrous amide involves the introduction of the methyl group onto pre-formed N-pyrimidin-4-ylnitrous amide precursors. This strategy is particularly valuable when dealing with substrates where direct nitrosation of the methylated precursor proves challenging or inefficient [22] [23].

Dimethyl sulfate has historically been the methylating agent of choice for this transformation, despite its significant toxicity concerns [22]. The reaction typically employs basic conditions, often using sodium hydroxide or potassium carbonate as the base, and requires elevated temperatures of 50-80°C [24]. The strongly electrophilic nature of dimethyl sulfate ensures efficient methylation of the nitrogen atom, typically achieving yields of 70-90% [24]. However, the toxicity and environmental concerns associated with dimethyl sulfate have led to increased interest in alternative methylating agents [24].

Methyl iodide represents a more environmentally acceptable alternative to dimethyl sulfate, although it requires more forcing conditions to achieve comparable efficiency [25]. Base-catalyzed methylation using methyl iodide typically requires reflux conditions and extended reaction times [25]. The reaction can be conducted using various bases, including sodium hydride, potassium carbonate, or cesium carbonate, with cesium carbonate often providing the best results due to its high solubility in organic solvents [25].

A more recent development involves the use of dimethyl carbonate as a green methylating agent [24]. This approach offers significant environmental advantages over traditional methylating agents while maintaining good synthetic efficiency [26]. Dimethyl carbonate can be employed under phase-transfer conditions with tetrabutylammonium bromide as the catalyst, providing yields comparable to traditional methods while eliminating toxic waste generation [24].

Direct Synthesis from Pyrimidine Derivatives

Direct synthetic approaches involve the simultaneous construction of both the N-nitroso functionality and the N-methyl group in a single transformation starting from simple pyrimidine derivatives. This strategy offers potential advantages in terms of step economy and overall synthetic efficiency [5] [27].

One particularly elegant approach involves the use of N-nitroso groups to activate chloropyrimidines toward nucleophilic substitution reactions [5] [27]. This methodology exploits the electron-withdrawing properties of the N-nitroso group to facilitate nucleophilic displacement of chloride, allowing for the introduction of various substituents including methyl groups [5]. The activation effect of the N-nitroso group is sufficiently powerful to enable reactions under mild conditions, typically at room temperature in polar aprotic solvents [27].

The Fischer-Hepp type rearrangement has also been adapted for the synthesis of N-methyl-N-pyrimidin-4-ylnitrous amide derivatives [5]. This approach involves the initial formation of N-nitrosated pyrimidine intermediates followed by acid-catalyzed rearrangement to yield the desired products [5]. The reaction is highly dependent on the electronic properties of substituents on the pyrimidine ring, with electron-donating groups facilitating the rearrangement process [5].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of N-methyl-N-pyrimidin-4-ylnitrous amide, offering significant advantages in terms of reaction rate, yield, and energy efficiency [28] [29]. The application of microwave irradiation to nitrosation reactions has demonstrated remarkable improvements over conventional heating methods [30] [31].

The fundamental principle underlying microwave-assisted nitrosation involves the direct heating of polar molecules through dipole rotation and ionic conduction mechanisms [29]. This direct heating approach provides more uniform temperature distribution throughout the reaction mixture compared to conventional heating, leading to improved reaction selectivity and reduced side product formation [29].

Typical microwave-assisted protocols for N-methyl-N-pyrimidin-4-ylnitrous amide synthesis employ power settings between 120-250 watts with reaction times ranging from 3-15 minutes [30] [32]. The dramatic reduction in reaction time compared to conventional methods (hours vs. minutes) represents one of the most significant advantages of microwave-assisted synthesis [31] [33]. This time reduction not only improves laboratory productivity but also minimizes the exposure of sensitive intermediates to prolonged reaction conditions that might lead to decomposition [33].

Yield improvements with microwave-assisted synthesis are consistently observed across various substrate types [31] [32]. Comparative studies have demonstrated yield improvements of 10-20% when microwave irradiation is employed compared to conventional heating under otherwise identical conditions [32]. These improvements are attributed to more efficient heating, reduced thermal gradients, and the elimination of wall effects that can occur in conventional heating systems [29].

The microwave-assisted approach has proven particularly effective for solid-supported synthesis applications [33]. Resin-bound substrates often suffer from poor heat transfer in conventional heating systems, leading to incomplete reactions and low yields [33]. Microwave irradiation overcomes these limitations by providing direct heating of the supported material, resulting in more efficient transformations [33].

Solvent selection plays a crucial role in microwave-assisted nitrosation reactions [32]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective due to their strong coupling with microwave radiation [31]. However, the choice of solvent must be balanced against other factors including substrate solubility, product stability, and ease of work-up [32].

Optimization Strategies for Yield Improvement

The optimization of synthetic routes to N-methyl-N-pyrimidin-4-ylnitrous amide requires systematic consideration of multiple variables that influence both reaction efficiency and product quality [34] [35]. Contemporary optimization approaches employ both traditional experimental design and computational modeling to identify optimal reaction conditions [35].

Temperature control represents one of the most critical optimization parameters [34]. While higher temperatures generally increase reaction rates, they can also promote undesired side reactions and product decomposition [34]. For nitrosation reactions, the optimal temperature range typically falls between 0-25°C, balancing reaction efficiency against selectivity considerations [34]. The exothermic nature of nitrosation reactions necessitates careful temperature monitoring and control to prevent thermal runaway that could lead to safety hazards [36].

Stoichiometric optimization involves determining the optimal ratios of starting materials and reagents to maximize product formation while minimizing waste [34]. For nitrosation reactions, slight excess of the nitrosating agent (1.2-2.0 equivalents) typically provides optimal results [34]. Larger excesses can lead to over-nitrosation or formation of multiple nitrosated products, while insufficient amounts result in incomplete conversion [34].

pH control is particularly critical for nitrosation reactions, as the formation and stability of nitrous acid is highly pH-dependent [37]. The optimal pH range for most nitrosation reactions falls between 2-7, with specific optimal values depending on the substrate and nitrosating agent employed [37]. Buffer systems are often employed to maintain consistent pH throughout the reaction, preventing pH drift that could reduce reaction efficiency [37].

Solvent optimization involves balancing multiple factors including substrate solubility, reagent compatibility, reaction rate, and product isolation [38]. Polar aprotic solvents such as dichloromethane, DMSO, and acetonitrile are generally preferred for nitrosation reactions [38]. Mixed solvent systems can sometimes provide advantages by optimizing different aspects of the reaction simultaneously [38].

Concentration effects must be carefully considered, as both very dilute and very concentrated conditions can be detrimental to reaction efficiency [34]. Optimal concentrations typically fall in the range of 0.1-0.5 M for the limiting reagent [34]. Higher concentrations can lead to poor mixing and local hot spots, while lower concentrations reduce reaction rates and may favor side reactions [34].

Purification Methods

The purification of N-methyl-N-pyrimidin-4-ylnitrous amide presents unique challenges due to the compound's chemical properties and potential instability under certain conditions [39] [40]. Effective purification strategies must balance product recovery with purity requirements while considering safety and environmental factors [40].

Column chromatography remains the most widely employed purification method for N-methyl-N-pyrimidin-4-ylnitrous amide [39] [40]. Silica gel is the preferred stationary phase, typically employed with ethyl acetate/hexane gradient elution systems [39]. The polar nature of the nitrosamide requires careful optimization of the mobile phase composition to achieve adequate separation while maintaining reasonable elution times [40]. Typical gradient systems begin with 10-20% ethyl acetate in hexane and progress to 40-60% ethyl acetate for final elution [39].

The selection of appropriate detection methods for column chromatography monitoring is crucial due to the UV-active nature of both the pyrimidine ring and the nitroso group [41]. Thin-layer chromatography (TLC) provides convenient monitoring using UV visualization at 254 nm [39]. However, care must be taken as prolonged UV exposure can lead to photochemical decomposition of the product [39].

Recrystallization represents an alternative purification approach that can be particularly effective for large-scale preparations [39]. Ethanol/water mixtures are commonly employed as recrystallization solvents, taking advantage of the differential solubility of the product and impurities [39]. The choice of solvent ratio must be optimized for each specific crude product composition, typically requiring empirical determination [39].

High-performance liquid chromatography (HPLC) provides the highest purity levels but is generally reserved for analytical-scale preparations or final purification steps [40]. Reversed-phase C18 columns with acetonitrile/water mobile phases are commonly employed [42]. The method offers excellent resolution and can achieve purities exceeding 98%, but the limited loading capacity and high solvent consumption make it less attractive for preparative applications [40].

Liquid-liquid extraction represents a cost-effective preliminary purification method that can remove many common impurities while maintaining high product recovery [39]. Dichloromethane/water extraction systems are commonly employed, taking advantage of the differential partitioning behavior of the product and various impurities [39]. The pH of the aqueous phase can be adjusted to optimize extraction efficiency [39].

Structural Confirmation of Synthetic Products

The structural confirmation of N-methyl-N-pyrimidin-4-ylnitrous amide requires a combination of spectroscopic and analytical techniques to unambiguously establish both the connectivity and stereochemistry of the product [41] [43]. The unique structural features of this compound, including the pyrimidine ring system and the N-nitroso functionality, provide distinctive spectroscopic signatures that facilitate identification [43] [44].

Nuclear magnetic resonance (NMR) spectroscopy provides the most comprehensive structural information [43] [45]. 1H NMR spectroscopy reveals characteristic chemical shift patterns that are diagnostic for the compound [43]. The N-methyl group typically appears as a singlet in the range of 3.2-3.8 ppm, with the exact chemical shift depending on the specific substitution pattern and solvent system employed [43]. The pyrimidine ring protons appear as a characteristic pattern in the aromatic region between 8.5-9.2 ppm [43].

The observation of rotamers in NMR spectra is a particularly important consideration for N-nitroso compounds [43] [46]. The restricted rotation around the N-N bond due to partial double bond character can lead to the observation of two sets of signals corresponding to different rotameric forms [46]. Variable temperature NMR experiments can provide valuable information about the dynamic behavior of these rotamers and their relative populations [43].

13C NMR spectroscopy provides complementary structural information, particularly for the characterization of quaternary carbons and the confirmation of substitution patterns [43]. The N-methyl carbon typically appears in the range of 35-40 ppm, while the pyrimidine ring carbons show characteristic patterns in the 120-160 ppm region [43]. The carbon bearing the nitroso group often shows distinctive chemical shift values that can aid in structural assignment [43].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information [41] [47]. Electrospray ionization (ESI) in positive mode typically shows [M+H]+ ions at m/z 152 and [M+Na]+ ions at m/z 174 [41]. The fragmentation patterns can provide valuable structural information, with common fragments including the loss of NO (m/z 122) and the pyrimidine fragment (m/z 82) [47].

Infrared (IR) spectroscopy provides characteristic absorption bands that are diagnostic for the N-nitroso functionality [48]. The N=O stretch typically appears in the range of 1550-1580 cm-1, providing a convenient method for confirming the presence of the nitroso group [48]. The pyrimidine ring also contributes characteristic absorptions in the fingerprint region that can aid in structural confirmation [48].

UV-visible spectroscopy reveals characteristic absorption maxima that reflect the electronic transitions associated with both the pyrimidine ring and the nitroso chromophore [41]. The compound typically shows absorption maxima in the range of 280-320 nm, with the exact position depending on substitution patterns and solvent effects [41].

Elemental analysis provides an additional confirmation method, particularly valuable for establishing the molecular formula [41]. For N-methyl-N-pyrimidin-4-ylnitrous amide (C6H6N4O), the calculated elemental composition is C: 47.68%, H: 4.65%, N: 27.81%, which can be compared against experimental values to confirm structural identity [41].

Gas chromatography-mass spectrometry (GC-MS) can provide both separation and identification capabilities, particularly valuable when dealing with mixtures or isomeric products [49]. However, the thermal stability of the compound must be considered, as some N-nitroso compounds can decompose under GC conditions [49]. When applicable, GC-MS provides excellent sensitivity and selectivity for quantitative analysis [49].

The combination of these analytical techniques provides comprehensive structural confirmation that meets the requirements for both research and regulatory applications [41] [44]. The specific choice of techniques depends on factors including sample quantity, purity requirements, and intended use of the analytical data [44]. For routine synthetic work, a combination of 1H NMR, mass spectrometry, and IR spectroscopy typically provides adequate structural confirmation [41]. For more demanding applications, additional techniques such as 2D NMR experiments or high-resolution mass spectrometry may be required [44].

Modern analytical approaches increasingly employ hyphenated techniques that combine separation and detection capabilities [50]. HPLC-MS and GC-MS systems provide both chromatographic separation and mass spectrometric identification in a single analysis [50]. These approaches are particularly valuable for the analysis of complex reaction mixtures and for establishing reaction mechanisms [50].

The development of analytical methods for N-methyl-N-pyrimidin-4-ylnitrous amide must also consider stability and storage considerations [41]. The compound may be sensitive to light, heat, or certain pH conditions, requiring appropriate handling procedures during analysis [41]. Sample preparation protocols must be designed to minimize decomposition while ensuring representative sampling [41].

Quality control considerations are increasingly important, particularly for compounds intended for biological or pharmaceutical applications [41]. Validated analytical methods must demonstrate appropriate precision, accuracy, linearity, and robustness across the intended analytical range [41]. Regulatory guidelines provide specific requirements for analytical method validation that must be considered during method development [41].